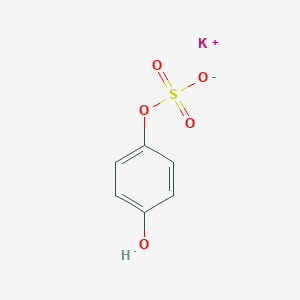

potassium;(4-hydroxyphenyl) sulfate

Description

Methylphosphonoylmethane (hypothetical structure: (CH₃)PO(OH)CH₃) is a theoretical organophosphorus compound characterized by a central phosphorus atom bonded to a methyl group, a hydroxyl group, and a methane moiety. Notably, the phosphonoyl group (PO(OH)) differs significantly from the sulfonyl group (SO₂) in MSM, which may lead to divergent chemical and physical properties, such as acidity, solubility, and thermal stability.

Instead, it focuses on methylsulfonylmethane (MSM), also known as dimethyl sulfone (CAS 67-71-0).

Properties

IUPAC Name |

potassium;(4-hydroxyphenyl) sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O5S.K/c7-5-1-3-6(4-2-5)11-12(8,9)10;/h1-4,7H,(H,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYQHUXZXYUBUPX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1O)OS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5KO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of compound “potassium;(4-hydroxyphenyl) sulfate” involves specific synthetic routes and reaction conditions. The preparation methods include:

Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving the combination of specific reagents under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield.

Reaction Conditions: The reactions typically require precise temperature control, pH adjustments, and the use of catalysts to facilitate the formation of the compound.

Industrial Production Methods: On an industrial scale, the production of compound “potassium;(4-hydroxyphenyl) sulfate” involves large-scale chemical reactors, continuous monitoring of reaction parameters, and purification processes to ensure high-quality output.

Chemical Reactions Analysis

Compound “potassium;(4-hydroxyphenyl) sulfate” undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions: The reactions typically require specific solvents, temperature control, and sometimes the presence of catalysts to achieve the desired transformations.

Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Compound “potassium;(4-hydroxyphenyl) sulfate” has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes, contributing to the development of new compounds and materials.

Biology: The compound is studied for its potential biological activities, including interactions with enzymes and proteins, which can lead to the discovery of new therapeutic agents.

Medicine: Research on this compound explores its potential as a drug candidate for treating various diseases, owing to its unique chemical properties and biological activities.

Industry: In the industrial sector, compound “potassium;(4-hydroxyphenyl) sulfate” is utilized in the production of specialty chemicals, polymers, and other materials with specific properties.

Mechanism of Action

The mechanism of action of compound “potassium;(4-hydroxyphenyl) sulfate” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares MSM (C₂H₆O₂S) with compounds sharing functional or structural similarities, such as dimethyl sulfoxide (DMSO), dimethyl sulfide (DMS), and hypothetical phosphorus-based analogs like methylphosphonoylmethane.

Table 1: Key Properties of MSM and Related Compounds

Functional Group-Driven Differences

Sulfonyl vs. Phosphonoyl Groups

- MSM (Sulfonyl) : The sulfonyl group (SO₂) confers high polarity and oxidative stability. MSM is water-soluble (360 g/L at 20°C) and thermally stable up to 248°C .

- Hypothetical Phosphonoyl Analogs: The phosphonoyl group (PO(OH)) is less electronegative than sulfonyl, likely reducing oxidative stability but increasing acidity (pKa ~2–3 for phosphonic acids vs. ~1.8 for sulfonic acids). This could enhance metal-chelating properties but reduce solubility in aqueous media.

Research Findings and Industrial Relevance

- MSM : Widely used in joint health supplements due to purported anti-inflammatory effects. Industrial applications include polymer synthesis and electronics cleaning .

- DMSO : A polar aprotic solvent with permeation-enhancing properties, critical in pharmaceuticals and cryopreservation.

- Hypothetical Phosphonoyl Derivatives: If synthesized, methylphosphonoylmethane could find use in catalysis or agrochemicals, leveraging phosphorus’s reactivity.

Limitations and Knowledge Gaps

The absence of empirical data for methylphosphonoylmethane restricts direct comparison. Evidence instead highlights the utility of natural language processing (NLP) and linked data systems to identify structurally similar compounds, as demonstrated in patent analyses . Future studies should prioritize synthesizing and characterizing methylphosphonoylmethane to validate its properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.